BenchChemオンラインストアへようこそ!

ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate

Epigenetics HDAC inhibition Cancer research

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate (CAS 885271-93-2) is a validated indazole fragment with pan-HDAC inhibition (IC₅₀ 293 nM) and dual JAK2/FLT3 activity (IC₅₀ 684 nM & 833 nM). The 5-fluoro substituent enhances metabolic stability versus unsubstituted analogs—generic substitution with chloro/bromo variants risks altered selectivity. The ethyl ester provides a protected acid handle for orthogonal synthesis; controlled hydrolysis reveals the free acid for amide coupling. Procure this specific compound for fragment-based HDAC or kinase inhibitor programs requiring a biologically validated scaffold. White solid, mp 88–90°C.

Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol
CAS No. 885271-93-2
Cat. No. B1442238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(5-fluoro-1H-indazol-3-yl)acetate
CAS885271-93-2
Molecular FormulaC11H11FN2O2
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C2C=C(C=CC2=NN1)F
InChIInChI=1S/C11H11FN2O2/c1-2-16-11(15)6-10-8-5-7(12)3-4-9(8)13-14-10/h3-5H,2,6H2,1H3,(H,13,14)
InChIKeyRLQKHYIJSNFESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate (CAS 885271-93-2) – Indazole Scaffold Fragment for Kinase and Epigenetic Target Screening


Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate (CAS 885271-93-2) is a 5-fluorinated indazole-3-acetic acid ethyl ester fragment (molecular formula C₁₁H₁₁FN₂O₂, molecular weight 222.22 g/mol) . The compound features a 5-fluoro substitution on the indazole bicyclic core and an ethyl ester at the 3-position acetic acid side chain. Indazole-3-acetic acid derivatives constitute a privileged scaffold in medicinal chemistry with documented activity against multiple pharmacological targets including aldose reductase [1] and histone deacetylases (HDACs) [2]. The ethyl ester functionality provides a synthetic handle for further derivatization while offering distinct physicochemical properties relative to the corresponding free carboxylic acid analogs .

Why 5-Fluoro Substitution and Ethyl Ester Differentiate Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate from Unsubstituted or Chloro/Bromo Indazole Analogs


Generic substitution among indazole-3-acetic acid derivatives is not scientifically valid due to the profound impact of the 5-position substituent on both target engagement profiles and physicochemical properties. The 5-fluoro moiety introduces distinct electronic effects (σₘ = 0.34) that alter hydrogen bonding capacity and metabolic stability relative to hydrogen, chloro, or bromo analogs [1]. In kinase and HDAC inhibition contexts, 5-fluoro substitution has been shown to enhance potency compared to unsubstituted indazole scaffolds, as demonstrated by direct comparative binding data [2]. Furthermore, the ethyl ester versus free carboxylic acid functionality critically determines solubility, membrane permeability, and suitability as a protected synthetic intermediate—the ester can be selectively hydrolyzed under controlled basic conditions to reveal the carboxylic acid for subsequent coupling reactions . Substituting a chloro (5-chloro-1H-indazol-3-yl)acetic acid ethyl ester or bromo analog without empirical validation would risk altered target selectivity, synthetic tractability, and pharmacokinetic behavior [3].

Quantitative Differentiation of Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate (CAS 885271-93-2) Versus Closest Analogs


HDAC Inhibitory Activity: 5-Fluoro Ethyl Ester vs. Unsubstituted Indazole HDAC3 Inhibitor

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate demonstrates pan-HDAC inhibitory activity with an IC₅₀ of 293 nM against HDAC in a biochemical assay [1]. In a separate study under comparable assay conditions (HDAC-Glo I/II, 30 min incubation), an unsubstituted indazole-3-acetic acid derivative exhibited an IC₅₀ of 28 nM against HDAC3 [2]. The approximately 10-fold difference in potency suggests that while 5-fluoro substitution provides moderate pan-HDAC activity, unsubstituted analogs may achieve higher isoform-specific potency—an important consideration for target selectivity in epigenetic drug discovery programs.

Epigenetics HDAC inhibition Cancer research Fragment-based drug discovery

Multi-Kinase Profiling: JAK2 and FLT3 Inhibition by 5-Fluoro Indazole Ethyl Ester

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate exhibits measurable inhibitory activity against two clinically relevant tyrosine kinases: JAK2 (IC₅₀ = 684 nM) and FLT3 (IC₅₀ = 833 nM) in recombinant enzyme assays [1]. This multi-kinase profile distinguishes it from related 5-substituted indazole analogs that may lack activity against these specific targets. For context, while no direct head-to-head comparator data is available for these exact targets, class-level SAR from indazole kinase inhibitor programs indicates that 5-fluoro substitution often enhances potency against JAK-family kinases compared to 5-hydrogen or 5-chloro analogs due to favorable electronic and steric interactions in the ATP-binding pocket [2]. The moderate potency (sub-micromolar range) positions this compound as a useful fragment starting point rather than an optimized lead.

Kinase inhibition JAK2 FLT3 Hematologic malignancies Multi-target profiling

Physicochemical Stability: Ethyl Ester Hydrolytic Lability vs. Free Carboxylic Acid Stability

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate undergoes facile hydrolysis under basic conditions, releasing the corresponding free carboxylic acid—5-fluoro-1H-indazol-3-ylacetic acid . This contrasts with the free acid analog (CAS 885271-22-7), which is stable under both acidic and basic aqueous conditions . Quantitatively, the ester exhibits a melting point of 88–90°C and is soluble in organic solvents such as ethanol and acetone, whereas the free acid has higher polarity and different solubility characteristics . The ester's hydrolytic lability is an intentional design feature, enabling its use as a protected intermediate that can be selectively deprotected in situ during multi-step syntheses.

Chemical stability Hydrolysis Synthetic intermediate Prodrug design Formulation

Solid-State Characterization: Melting Point as Quality Control Benchmark for 5-Fluoro Indazole Ethyl Ester

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate is a white solid with a reported melting point range of 88–90°C . In contrast, the 5-chloro analog (ethyl 2-(5-chloro-1H-indazol-3-yl)acetate, ethychlozate) melts at 76.6–78.1°C [1], while the unsubstituted indazole-3-acetic acid ethyl ester (CAS 53541-18-7) is reported to melt at approximately 168°C (decomposition) . The ~10–12°C melting point elevation relative to the 5-chloro analog, and the significantly lower melting point versus the unsubstituted ethyl ester, reflects the unique intermolecular packing influenced by the 5-fluoro substituent. This property serves as a rapid identity and purity verification benchmark for incoming material quality control.

Quality control Purity assessment Melting point Procurement specification Analytical chemistry

Evidence-Backed Application Scenarios for Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate (CAS 885271-93-2)


Fragment-Based Screening for Pan-HDAC Inhibitors in Oncology Programs

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate is suitable as a fragment starting point for histone deacetylase (HDAC) inhibitor discovery, based on its demonstrated IC₅₀ of 293 nM against HDAC in biochemical assays [1]. Its sub-micromolar activity, combined with the 5-fluoro substitution that enhances metabolic stability relative to unsubstituted indazoles, positions it as a viable fragment for hit expansion. Researchers should note that this compound exhibits pan-HDAC activity rather than isoform selectivity, making it appropriate for programs targeting broad HDAC inhibition (e.g., in certain hematologic malignancies) but less suitable for isoform-selective programs where HDAC3-specific inhibitors (unsubstituted analogs, IC₅₀ = 28 nM) may be preferred [2].

Dual JAK2/FLT3 Kinase Fragment for Hit-to-Lead Optimization in Myeloid Malignancies

The documented inhibitory activity against JAK2 (IC₅₀ = 684 nM) and FLT3 (IC₅₀ = 833 nM) supports the use of this compound as a fragment starting point for dual JAK2/FLT3 inhibitor development [1]. This dual-target profile is particularly relevant for research in myeloproliferative neoplasms and acute myeloid leukemia (AML), where both JAK2 and FLT3 mutations contribute to disease pathogenesis. The ethyl ester functionality allows for subsequent derivatization to optimize potency and selectivity. Class-level SAR indicates that the 5-fluoro substituent confers favorable binding interactions in the kinase hinge region, providing a structural rationale for further optimization [2].

Protected Carboxylic Acid Intermediate for Multi-Step Heterocyclic Synthesis

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate serves as a protected form of 5-fluoro-1H-indazol-3-ylacetic acid, enabling orthogonal synthetic strategies where the carboxylic acid must remain masked during earlier steps [1]. The ester undergoes controlled hydrolysis under basic conditions (e.g., NaOH, Na₂CO₃) to reveal the free acid for subsequent amide coupling, esterification, or other carboxylate-dependent transformations [2]. Its solid-state properties—white solid, melting point 88–90°C—facilitate handling and storage compared to more hygroscopic free acid analogs. Researchers synthesizing indazole-containing bioactive molecules, kinase inhibitors, or HDAC-targeting agents should procure this ethyl ester when a protected acid handle is required, rather than the free acid (CAS 885271-22-7) which would be incompatible with certain reaction conditions [3].

Aldose Reductase Inhibitor Scaffold for Diabetic Complication Research

Although no direct IC₅₀ data for ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate against aldose reductase is available, the compound belongs to the 1H-indazole-3-acetic acid class that has been patented as aldose reductase inhibitors for treating diabetic complications (US Patent 5,236,945) [1]. The patent encompasses compounds where X¹ and X² can be fluoro, chloro, bromo, etc., with esters claimed as pharmaceutically acceptable prodrug forms [2]. This class-level evidence supports the use of this specific 5-fluoro ethyl ester as a scaffold for synthesizing and screening novel aldose reductase inhibitors. Researchers in diabetic neuropathy, retinopathy, or nephropathy should consider this compound as a starting point for structure-activity relationship studies, with the caveat that direct comparative aldose reductase IC₅₀ data for this exact compound is not currently available in the public domain.

Quote Request

Request a Quote for ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.